4-Amino-2-hydroxybenzaldehyde

Anticancer precursors Nitrogen mustard synthesis Derivatization yield

This bifunctional aromatic aldehyde features a unique 4-amino-2-hydroxy substitution pattern critical for reproducible synthesis of Schiff bases, metal complexes, and nitrogen mustard derivatives. The para-amino group enables site-specific derivatization unattainable with ortho- or meta-isomers. Procure the correct isomer for validated analytical method development, ANDA impurity profiling, and selective chemosensor research. Available as a reference standard with USP/EP traceability.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 52924-20-6
Cat. No. B1289197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxybenzaldehyde
CAS52924-20-6
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)C=O
InChIInChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2
InChIKeyPHQPPUMEXCUXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-hydroxybenzaldehyde (CAS 52924-20-6) in Chemical Sourcing and Procurement


4-Amino-2-hydroxybenzaldehyde is a bifunctional aromatic aldehyde with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol [1]. The compound features a 2-hydroxybenzaldehyde (salicylaldehyde) core with an amino group at the para position relative to the aldehyde, creating a substitution pattern that imparts distinct reactivity and binding characteristics compared to other positional isomers . As a member of the substituted salicylaldehyde class, it serves as a versatile building block for Schiff base synthesis, metal complexation, and pharmaceutical intermediate applications [2].

Critical Procurement Considerations for 4-Amino-2-hydroxybenzaldehyde Over Positional Isomers and Unsubstituted Analogs


The specific 4-amino-2-hydroxy substitution pattern cannot be simply substituted with positional isomers such as 5-amino-2-hydroxybenzaldehyde, 3-amino-2-hydroxybenzaldehyde, or unsubstituted salicylaldehyde without fundamental alteration of reaction outcomes and biological activity profiles. Systematic structure-activity relationship studies of substituted salicylaldehydes have established that the position and nature of substituents dramatically influence antimicrobial potency, with different positional isomers exhibiting divergent activity spectra against the same microbial panel [1]. Furthermore, the para-amino group relative to the aldehyde in 4-amino-2-hydroxybenzaldehyde enables site-specific derivatization chemistry—including nitrogen mustard synthesis and regioselective Schiff base formation—that cannot be replicated with ortho- or meta-substituted isomers [2]. The simultaneous presence of the 2-hydroxy group, essential for metal chelation and intramolecular hydrogen bonding with the aldehyde, distinguishes this compound from non-hydroxylated aminobenzaldehydes and necessitates procurement of the correct substitution pattern for reproducible synthetic and analytical outcomes.

Quantitative Differentiation Evidence for 4-Amino-2-hydroxybenzaldehyde Relative to Analogs and Alternatives


Nitrogen Mustard Derivative Synthesis: Comparative Yield Performance of 4-Amino-2-hydroxybenzaldehyde

4-Amino-2-hydroxybenzaldehyde serves as a direct precursor for nitrogen mustard derivatives via alkylation of the para-amino group. In a 2025 crystallographic study, reaction of 4-amino-2-hydroxybenzaldehyde with 1,2-dichloroethane under trimethylamine catalysis produced 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde in 54% isolated yield after chromatographic purification [1]. This demonstrates the compound‘s utility as a starting material for bioactive alkylating agent precursors where the 2-hydroxybenzaldehyde framework is retained for downstream Schiff base or complexation chemistry.

Anticancer precursors Nitrogen mustard synthesis Derivatization yield

Antimicrobial Activity Differentiation of Substituted Salicylaldehydes: Class-Level Evidence

A systematic antimicrobial survey of 23 substituted salicylaldehydes established that unsubstituted salicylaldehyde and benzaldehyde exhibit minimal activity, while substituted derivatives including halogenated, nitro-substituted, and hydroxylated variants produce inhibition zones up to 49 mm diameter against a seven-microbe panel [1]. The study conclusively demonstrated that 'for high activity, substituents are required in benzaldehyde as well as in its 2-hydroxy derivative salicylaldehyde' and that 'one hydroxy group alone (at the 2-position) is not enough' [1]. 4-Amino-2-hydroxybenzaldehyde was not directly tested in this study; however, the class-level inference establishes that amino-substituted salicylaldehydes possess fundamentally different antimicrobial profiles compared to unsubstituted analogs.

Antimicrobial Salicylaldehyde derivatives Structure-activity relationship

Mesalazine Production: 4-Amino-2-hydroxybenzaldehyde as Certified Reference Standard

4-Amino-2-hydroxybenzaldehyde is established as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and during commercial production of Mesalazine (5-aminosalicylic acid) [1]. The compound is supplied with comprehensive characterization data and regulatory guideline-compliant documentation with possible traceability to pharmacopeial standards including USP or EP . The 4-amino substitution pattern provides a specific retention time and spectral signature that differs from other potential process impurities in mesalazine synthesis pathways, making this positional isomer valuable for impurity profiling.

Pharmaceutical QC Reference standard Mesalazine production

Fluorescence Chemosensor Development: Regioselective Schiff Base Formation with 4-Diethylamino-2-hydroxybenzaldehyde

4-(Diethylamino)-2-hydroxybenzaldehyde, a structural analog differing only in the N-substitution pattern at the 4-position, has been employed in the synthesis of a highly sensitive fluorescent turn-on chemosensor for Al3+ detection. The sensor, synthesized via condensation with 4-tert-butyl-2-aminophenol, achieved a detection limit of 99.5 nM for Al3+ in ethanol with significant turn-on fluorescence at 490 nm [1]. This demonstrates that the 4-amino/4-dialkylamino substitution pattern on the 2-hydroxybenzaldehyde scaffold is critical for generating Schiff bases with metal-sensing capabilities—a property not exhibited by unsubstituted salicylaldehyde or 5-amino positional isomers.

Fluorescent chemosensor Schiff base Al3+ detection

Vendor Purity Specifications: Minimum 95% Assay for Research Applications

Commercial suppliers specify a minimum purity of 95% for 4-amino-2-hydroxybenzaldehyde as the standard specification for research-grade material . This purity threshold is critical for reproducible synthetic outcomes, particularly in Schiff base formation where aldehyde impurities can lead to undesired side products and reduced yields. The compound is supplied with comprehensive quality documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request .

Purity specification Quality control Procurement benchmark

Physicochemical Property Differentiation: Computed Descriptors for Computational Chemistry Applications

4-Amino-2-hydroxybenzaldehyde possesses computed physicochemical properties that distinguish it from positional isomers and unsubstituted analogs. Key descriptors include: molecular weight 137.14 g/mol, XLogP3-AA 0.9, hydrogen bond donor count 2, hydrogen bond acceptor count 3, rotatable bond count 1, topological polar surface area 63.3 Ų, exact mass 137.047678466 Da [1]. The presence of the 4-amino group contributes to a hydrogen bond donor count of 2 (versus 1 for unsubstituted salicylaldehyde) and a topological polar surface area of 63.3 Ų, affecting solubility, permeability, and molecular recognition properties in computational models.

Computational chemistry Physicochemical properties Molecular descriptors

Priority Application Scenarios for 4-Amino-2-hydroxybenzaldehyde in Research and Industrial Settings


Synthesis of Nitrogen Mustard Anticancer Precursors

4-Amino-2-hydroxybenzaldehyde serves as the starting material for synthesizing 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde, a nitrogen mustard derivative with potential anticancer applications. The synthesis proceeds via alkylation of the para-amino group with 1,2-dichloroethane under trimethylamine catalysis, yielding 54% isolated product [1]. The retained 2-hydroxybenzaldehyde framework enables further derivatization via Schiff base formation or metal complexation, providing a modular approach to bifunctional anticancer agents.

Pharmaceutical Quality Control Reference Standard for Mesalazine Production

4-Amino-2-hydroxybenzaldehyde is employed as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of mesalazine (5-aminosalicylic acid) [1]. The compound is supplied with regulatory-compliant characterization data and traceability to USP/EP pharmacopeial standards [2], making it suitable for impurity profiling and analytical method validation in pharmaceutical manufacturing environments.

Development of Fluorescent Metal Ion Chemosensors

The 4-amino substitution pattern on the 2-hydroxybenzaldehyde scaffold, as demonstrated by the closely related 4-(diethylamino)-2-hydroxybenzaldehyde derivative, enables the synthesis of highly selective fluorescent chemosensors for metal ion detection [1]. Schiff bases derived from 4-substituted 2-hydroxybenzaldehydes exhibit turn-on fluorescence responses with nanomolar detection limits (99.5 nM for Al3+), making this compound class valuable for environmental monitoring and analytical chemistry applications where the correct substitution pattern is essential for sensor performance [1].

Schiff Base Ligand Synthesis for Metal Complexation Studies

The dual functional groups of 4-amino-2-hydroxybenzaldehyde—an aldehyde at position 1 and a free amino group at position 4—enable its use as a versatile building block for Schiff base synthesis. The 2-hydroxy group participates in intramolecular hydrogen bonding with the imine nitrogen, stabilizing metal complexes and influencing coordination geometry [1]. This substitution pattern is particularly valuable for synthesizing Cu(II), Ni(II), and Zn(II) complexes with applications in catalysis, magnetic materials, and bioactive coordination compounds [2].

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